molecular formula C19H16BrNO2 B5313993 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol

2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol

Cat. No. B5313993
M. Wt: 370.2 g/mol
InChI Key: NWPUJMDEYWPIHW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as BEQ-2, and its chemical formula is C21H17BrN2O2.

Scientific Research Applications

2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anti-cancer properties. Studies have shown that BEQ-2 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. BEQ-2 also inhibits the expression of various oncogenes and activates tumor suppressor genes, which further contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that this compound possesses significant anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BEQ-2 has also been shown to possess significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its high potency and selectivity towards cancer cells. This compound is also relatively easy to synthesize, making it readily available for various scientific research applications. However, one of the major limitations of using BEQ-2 is its potential toxicity towards normal cells, which can limit its clinical applications.

Future Directions

There are several future directions for the research and development of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol. One of the most promising directions is the development of new anti-cancer agents based on this compound. Researchers are also exploring the potential applications of BEQ-2 in the treatment of various inflammatory and infectious diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.

Synthesis Methods

The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of ethyl 5-bromo-2-hydroxybenzoate with 8-hydroxyquinoline in the presence of a base catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol.

properties

IUPAC Name

2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-23-18-11-8-15(20)12-14(18)7-10-16-9-6-13-4-3-5-17(22)19(13)21-16/h3-12,22H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUJMDEYWPIHW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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